molecular formula C15H15FN2OS B3987790 Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- CAS No. 121541-06-8

Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-

Cat. No.: B3987790
CAS No.: 121541-06-8
M. Wt: 290.4 g/mol
InChI Key: CQOFVOYTTOVJTE-UHFFFAOYSA-N
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Description

Thiourea, N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)- is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a fluorophenyl group and a hydroxy-phenylethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of an amine with isothiocyanates. For this specific compound, the synthesis might involve the reaction of 4-fluoroaniline with 2-hydroxy-2-phenylethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale reactions in batch or continuous reactors. The process may include steps such as mixing, heating, and purification to ensure high yield and purity of the final product. Specific details about the industrial production of this compound would require consultation with industrial chemistry sources.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives can undergo various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert thioureas to corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea might yield sulfinyl or sulfonyl compounds, while reduction could produce amines.

Scientific Research Applications

Thiourea derivatives have been extensively studied for their applications in various fields:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.

Mechanism of Action

The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and hydroxy-phenylethyl groups may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-phenyl-N’-(2-hydroxy-2-phenylethyl)-
  • Thiourea, N-(4-chlorophenyl)-N’-(2-hydroxy-2-phenylethyl)-
  • Thiourea, N-(4-methylphenyl)-N’-(2-hydroxy-2-phenylethyl)-

Uniqueness

The presence of the fluorophenyl group in Thiourea, N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)- may impart unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and potentially improved pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-hydroxy-2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c16-12-6-8-13(9-7-12)18-15(20)17-10-14(19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOFVOYTTOVJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=S)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387815
Record name Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121541-06-8
Record name Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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